molecular formula C21H26Cl2N2O5S B14606035 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60615-08-9

3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Katalognummer: B14606035
CAS-Nummer: 60615-08-9
Molekulargewicht: 489.4 g/mol
InChI-Schlüssel: RDOKDGMOBWZALV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure It features a pyrazolium core substituted with chlorophenyl groups, a propoxy group, and a methyl sulfate counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The initial step often includes the formation of the pyrazolium core through a cyclization reaction. This is followed by the introduction of the chlorophenyl groups via electrophilic aromatic substitution. The propoxy group is then added through a nucleophilic substitution reaction. Finally, the compound is treated with methyl sulfate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and propoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Bis(4-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
  • 3,5-Bis(3-bromophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
  • 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-butoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Uniqueness

The uniqueness of 3,5-Bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate lies in its specific substitution pattern and the presence of the propoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60615-08-9

Molekularformel

C21H26Cl2N2O5S

Molekulargewicht

489.4 g/mol

IUPAC-Name

3,5-bis(3-chlorophenyl)-1,2-dimethyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C20H22Cl2N2O.CH4O4S/c1-4-11-25-20-18(14-7-5-9-16(21)12-14)23(2)24(3)19(20)15-8-6-10-17(22)13-15;1-5-6(2,3)4/h5-10,12-13,18H,4,11H2,1-3H3;1H3,(H,2,3,4)

InChI-Schlüssel

RDOKDGMOBWZALV-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C([NH+](N(C1C2=CC(=CC=C2)Cl)C)C)C3=CC(=CC=C3)Cl.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.